molecular formula C25H25NO5 B11644797 methyl (4Z)-1-benzyl-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-1-benzyl-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11644797
M. Wt: 419.5 g/mol
InChI Key: MOQNBUBSZRUUDT-ZHZULCJRSA-N
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Description

Methyl (4Z)-1-benzyl-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a benzylidene group, a methoxy group, and a prop-2-en-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-1-benzyl-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multiple steps. One common method includes the alkylation of phenols with propargyl bromide or 1-bromo-2-butyne in the presence of a base such as cesium carbonate (Cs2CO3) in dry dimethylformamide (DMF). The reaction is monitored by thin-layer chromatography (TLC) and the product is isolated after solvent evaporation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques, which involve the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (4Z)-1-benzyl-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Methyl (4Z)-1-benzyl-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (4Z)-1-benzyl-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4Z)-1-benzyl-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for a wide range of chemical reactions and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H25NO5

Molecular Weight

419.5 g/mol

IUPAC Name

methyl (4Z)-1-benzyl-4-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C25H25NO5/c1-5-13-31-21-12-11-19(15-22(21)29-3)14-20-23(25(28)30-4)17(2)26(24(20)27)16-18-9-7-6-8-10-18/h5-12,14-15H,1,13,16H2,2-4H3/b20-14-

InChI Key

MOQNBUBSZRUUDT-ZHZULCJRSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC(=C(C=C2)OCC=C)OC)/C(=O)N1CC3=CC=CC=C3)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC(=C(C=C2)OCC=C)OC)C(=O)N1CC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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